Vanoxerine dihydrochloride
Description
Properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
| Record name | Vanoxerine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vanoxerine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine dihydrochloride (also known as GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile. Initially investigated for the treatment of depression and cocaine dependence, its mechanism of action extends beyond its well-established role as a potent and selective dopamine reuptake inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of action of Vanoxerine, including its high-affinity binding to the dopamine transporter, its complex interactions with cardiac ion channels, and its more recently discovered activity as an inhibitor of cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.
Primary Mechanism of Action: Dopamine Reuptake Inhibition
Vanoxerine is a potent and selective inhibitor of the presynaptic dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine. This potentiation of dopaminergic neurotransmission is the primary mechanism underlying its investigation for the treatment of cocaine addiction[2]. Vanoxerine exhibits a significantly higher affinity for DAT than cocaine, approximately 50 to 500 times stronger depending on the study, but it produces only mild stimulant effects[2][3]. This is attributed to its simultaneous inhibition of dopamine release, resulting in a modest overall increase in dopamine levels[3].
Quantitative Data: Monoamine Transporter Affinity
The following table summarizes the binding affinity (Ki) of Vanoxerine for the human dopamine, norepinephrine, and serotonin transporters.
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 1 | [1] |
| Dopamine Transporter (DAT) | 9 | [3][4] |
| Dopamine Transporter (DAT) | 16.9 | |
| Norepinephrine Transporter (NET) | >100-fold lower affinity than DAT | [5] |
| Serotonin Transporter (SERT) | >100-fold lower affinity than DAT | [5] |
Experimental Protocol: Dopamine Reuptake Inhibition Assay
This protocol describes a method for determining the inhibitory activity of Vanoxerine on dopamine reuptake in synaptosomal preparations.
Objective: To quantify the in vitro potency of Vanoxerine in inhibiting the reuptake of radiolabeled dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
[3H]dopamine (radioligand)
-
This compound
-
Cocaine (as a comparator)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Dissect rat striatum on ice and homogenize in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Vanoxerine or cocaine in Krebs-Ringer buffer for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Calculate the percentage inhibition of specific [3H]dopamine uptake at each concentration of Vanoxerine.
-
Determine the IC50 value (the concentration of Vanoxerine that inhibits 50% of specific [3H]dopamine uptake) by non-linear regression analysis.
-
Signaling Pathway: Dopaminergic Neurotransmission
Caption: Vanoxerine inhibits the dopamine transporter (DAT).
Secondary Mechanism of Action: Cardiac Ion Channel Blockade
Vanoxerine is a potent blocker of multiple cardiac ion channels, a property that has led to its investigation as an antiarrhythmic agent.[6] This multichannel blockade is a critical aspect of its pharmacological profile, as it contributes to both its therapeutic potential and its cardiotoxicity concerns. The primary cardiac ion channels affected are the hERG (IKr) potassium channel, voltage-gated sodium channels (Nav1.5), and L-type calcium channels (Cav1.2).[6][7] The block of these channels by Vanoxerine is often frequency-dependent, particularly for sodium and calcium channels.[6]
Quantitative Data: Cardiac Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vanoxerine for various human cardiac ion channels.
| Ion Channel | Current | IC50 (nM) | Reference |
| hERG (Kv11.1) | IKr | 0.84 | [6] |
| hNav1.5 (peak) | INa | 34.6 | [7] |
| hNav1.5 (late) | INa-late | 9.3 | |
| hCav1.2 | ICa,L | 85.2 | [7] |
| hKvLQT1/minK | IKs | 2,900 | |
| hKv4.3 | Ito | 2,000 | |
| hKir2.1 | IK1 | 98,124 |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol provides a generalized method for assessing the inhibitory effect of Vanoxerine on cardiac ion channels expressed in a heterologous system.
Objective: To measure the concentration-dependent block of a specific cardiac ion channel (e.g., hERG) by Vanoxerine using the whole-cell patch-clamp technique.
Materials:
-
HEK-293 or CHO cells stably expressing the human cardiac ion channel of interest (e.g., hERG)
-
External and internal recording solutions specific for the ion channel being studied
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture the stably transfected cells under appropriate conditions.
-
On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.
-
-
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution.
-
Under microscopic guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing increasing concentrations of Vanoxerine.
-
Record the steady-state current at each drug concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Vanoxerine concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Signaling Pathway: Multi-Ion Channel Blockade
Caption: Vanoxerine blocks multiple cardiac ion channels.
Novel Mechanism of Action: Inhibition of Cell Cycle Progression
Recent research has uncovered a novel mechanism of action for Vanoxerine as a triple inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. This activity is of significant interest for its potential application in oncology, particularly in the treatment of human hepatocellular carcinoma. By inhibiting these CDKs, Vanoxerine disrupts the cell cycle machinery, leading to G1 phase arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentrations (IC50) of Vanoxerine in human hepatocellular carcinoma cell lines.
| Cell Line | IC50 (µM) |
| QGY7703 | 3.79 |
| Huh7 | 4.04 |
Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines a method to assess the effect of Vanoxerine on the expression and phosphorylation status of key cell cycle regulatory proteins.
Objective: To determine the impact of Vanoxerine treatment on the levels of CDK2, CDK4, CDK6, Cyclin D, Cyclin E, and the phosphorylation of Retinoblastoma protein (Rb) in cancer cells.
Materials:
-
Human hepatocellular carcinoma cells (e.g., QGY7703, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK2, CDK4, CDK6, Cyclin D, Cyclin E, Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with various concentrations of Vanoxerine for a specified time period (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the expression and phosphorylation levels of the target proteins in Vanoxerine-treated cells to untreated controls.
-
Signaling Pathway: CDK-Rb-E2F Pathway Inhibition
Caption: Vanoxerine inhibits the CDK-Rb-E2F pathway.
Conclusion
This compound possesses a complex and multifaceted mechanism of action. Its primary effect as a high-affinity dopamine reuptake inhibitor has been the main driver of its clinical investigation for substance use disorders. Concurrently, its potent blockade of multiple cardiac ion channels presents both therapeutic opportunities in arrhythmology and challenges related to cardiotoxicity. The recent discovery of its inhibitory action on key cell cycle regulators opens a new avenue for its potential repurposing as an anticancer agent. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed overview of Vanoxerine's molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate these mechanisms. A thorough understanding of this intricate pharmacological profile is essential for the future development and potential clinical application of Vanoxerine and its analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanoxerine [iris.unica.it]
- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
GBR-12909: A Technical Guide to a Selective Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GBR-12909, a potent and selective dopamine reuptake inhibitor. The document details its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization, making it an essential resource for researchers in neuropharmacology and drug development.
Introduction
GBR-12909, a diaryl-piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), where it acts as a competitive inhibitor of dopamine (DA) uptake.[1] Its high selectivity for the DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) has established GBR-12909 as a valuable pharmacological tool for investigating the role of the dopaminergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions such as cocaine addiction has been a subject of extensive research.[2]
Mechanism of Action
GBR-12909 exerts its effects by binding to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration and duration of dopamine. This enhanced dopaminergic neurotransmission is the primary mechanism underlying its pharmacological effects.[1] Studies have shown that GBR-12909 binds to the dopamine binding site on the carrier protein, thereby blocking the transport process.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for GBR-12909's binding affinity and selectivity across various transporters.
Table 1: GBR-12909 Binding Affinity (Ki in nM)
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 1 | [1] |
| Norepinephrine Transporter (NET) | >100 | [1] |
| Serotonin Transporter (SERT) | >100 | [1] |
Table 2: GBR-12909 Inhibitory Potency (IC50 in nM)
| Assay | IC50 (nM) | Reference |
| [3H]Dopamine Uptake Inhibition (Rat Striatum) | 40-51 | [2] |
| Sigma Receptor Binding | 48 | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize GBR-12909 are provided below.
Radioligand Binding Assay for Dopamine Transporter
This protocol is designed to determine the binding affinity of GBR-12909 for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]GBR-12935 or [3H]-WIN 35,428.[4][5]
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
[3H]GBR-12935 or [3H]-WIN 35,428 (Radioligand)
-
GBR-12909 (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM cocaine or 1 µM GBR 12783)[4]
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (e.g., 8 nM [3H]-WIN 35,428), and varying concentrations of GBR-12909.[4]
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-specific ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 120 minutes at 4°C).[4]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of GBR-12909 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal [3H]Dopamine Uptake Assay
This assay measures the ability of GBR-12909 to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).[6][7]
Materials:
-
Rat striatum
-
Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[6]
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer containing 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4)[7]
-
[3H]Dopamine
-
GBR-12909
-
Scintillation cocktail and counter
Procedure:
-
Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.[6]
-
Resuspend the synaptosomal pellet in uptake buffer.
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of GBR-12909 or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 12 nM).[7]
-
Allow the uptake to proceed for a defined time (e.g., 8 minutes at 37°C).[7]
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of GBR-12909 for the inhibition of dopamine uptake.
In Vivo Microdialysis
This technique is used to measure extracellular dopamine levels in the brain of a freely moving animal following the administration of GBR-12909.[8][9]
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Stereotaxic apparatus
-
Microdialysis probes (with a 4-mm active length)[8]
-
Guide cannula
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
GBR-12909 solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Anesthetize the rat and implant a guide cannula stereotaxically into the striatum.[8]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer GBR-12909 (e.g., intraperitoneally) at the desired dose.
-
Continue to collect dialysate samples to monitor the change in extracellular dopamine levels over time.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Assessment of Locomotor Activity
This behavioral assay evaluates the stimulant effects of GBR-12909 by measuring changes in the locomotor activity of rodents.[10][11][12]
Materials:
-
Rats or mice
-
Open-field activity chambers equipped with infrared beams or other automated activity monitoring systems
-
GBR-12909 solution for injection
Procedure:
-
Habituate the animals to the activity chambers for a set period before drug administration.
-
Administer GBR-12909 or vehicle (e.g., intraperitoneally) at various doses.[11][12]
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-dependent effects of GBR-12909 on locomotor activity.
Visualizations
The following diagrams illustrate key concepts related to GBR-12909's mechanism and experimental evaluation.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
- 7. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Vanoxerine (GBR-12909): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, most notably cocaine dependence.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Vanoxerine, detailing its mechanism of action, binding affinities, pharmacokinetic properties, and effects on various physiological systems. The information is presented to serve as a resource for researchers and professionals in the field of drug development.
Introduction
Vanoxerine, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting approximately 50 times greater binding affinity than cocaine.[2] Its primary mechanism of action involves the inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the brain.[5] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of synaptic dopamine and consequently, milder stimulant effects.[2][6] This unique pharmacological profile has positioned Vanoxerine as a candidate for agonist-replacement therapy for cocaine addiction.[2][6] Furthermore, Vanoxerine's interactions with cardiac ion channels have led to its investigation as a potential antiarrhythmic agent.[2]
Mechanism of Action
Vanoxerine is a selective and potent competitive inhibitor of the presynaptic dopamine transporter.[3] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. Studies have shown that Vanoxerine induces a conformational change in the dopamine transporter upon binding.[7] While its primary target is the DAT, Vanoxerine also exhibits binding affinity for the serotonin transporter, albeit with lower potency.[2]
Dopamine Transporter Interaction
The interaction of Vanoxerine with the dopamine transporter is characterized by high affinity and a slow dissociation rate compared to cocaine.[3] This prolonged occupancy of the DAT is thought to contribute to its potential efficacy in reducing cocaine self-administration by preventing cocaine from binding to the transporter.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological profile of Vanoxerine.
Table 1: Binding Affinities and Inhibitory Concentrations
| Target | Parameter | Value | Species | Reference |
| Dopamine Transporter (DAT) | Ki | 9 nM | Human | [1][4] |
| Serotonin Transporter (SERT) | Binds with nanomolar affinity | Not specified | Not specified | [2] |
| hERG (Kv11.1) Potassium Channel | Potent Blocker | Not specified | Human | [2] |
| L-type Calcium Channels | Blocker | Not specified | Not specified | [2] |
| Sodium Channels | Blocker | Not specified | Not specified | [2] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Dose | Value | Reference |
| Mean Elimination Half-life | 75 mg/day | 53.5 h | [3] |
| Mean Elimination Half-life | 125 mg/day | 66 h | [3] |
| Plasma Protein Binding | 0.1, 0.4, and 1 µM | 99% | [3] |
Table 3: Dopamine Transporter Occupancy in Humans (Oral Dosing)
| Dose | Duration | DAT Occupancy | Reference |
| 50, 75, or 100 mg | 2 weeks | Increased with dose | [1][4] |
| 100 mg | 2 weeks | 25% to 35% | [1][4] |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of Vanoxerine.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Vanoxerine for the dopamine transporter.
-
Methodology:
-
Membrane Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the dopamine transporter (e.g., [3H]WIN 35,428 or [3H]GBR-12935) and varying concentrations of Vanoxerine.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the effect of Vanoxerine on extracellular dopamine levels in the brain of freely moving animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Vanoxerine is administered systemically (e.g., intraperitoneally), and the changes in extracellular dopamine levels are monitored over time.
-
Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To investigate the effects of Vanoxerine on cardiac ion channels (e.g., hERG, sodium, and calcium channels).
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the specific ion channel of interest.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic currents flowing through the channels in individual cells.
-
Voltage Protocols: Specific voltage clamp protocols are applied to the cells to elicit the channel currents.
-
Drug Application: Vanoxerine is applied to the cells at various concentrations, and the effects on the amplitude and kinetics of the ion channel currents are measured.
-
Visualizations
Dopamine Reuptake Inhibition Workflow
Caption: Vanoxerine blocks the dopamine transporter (DAT).
Experimental Logic for Assessing Cocaine Addiction Treatment
Caption: Proposed mechanism for Vanoxerine in treating cocaine addiction.
Behavioral Pharmacology
Studies in animal models have demonstrated that Vanoxerine can effectively reduce cocaine self-administration.[1][3] In primates, intravenous administration of Vanoxerine was shown to decrease and even eliminate cocaine self-administration at certain doses.[3] Importantly, Vanoxerine itself does not appear to have a significant abuse potential, as it did not produce a cocaine-like stimulant profile in human volunteers.[3] Research has also suggested that Vanoxerine may reduce the consumption of alcohol in animal models.[6]
Conclusion
Vanoxerine (GBR-12909) possesses a unique pharmacological profile as a high-affinity dopamine reuptake inhibitor with a slow dissociation rate from the dopamine transporter. Its ability to modulate the dopaminergic system without producing significant stimulant effects has made it a compound of interest for the treatment of cocaine dependence. Furthermore, its interactions with cardiac ion channels have opened avenues for its investigation as an antiarrhythmic agent. This guide provides a foundational understanding of the key pharmacological characteristics of Vanoxerine to support further research and development efforts.
References
- 1. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanoxerine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. GBR12909 ( vanoxerine ) and dopamine neurotransmission [cocaine.wiki]
- 6. Vanoxerine [chemeurope.com]
- 7. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanoxerine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vanoxerine Dihydrochloride: An Overview
This compound, a piperazine derivative, is a potent and selective dopamine reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its unique pharmacological profile has led to extensive research into its potential as a therapy for cocaine dependence and, more recently, for its antiarrhythmic and anticancer properties.[1]
This technical guide provides an in-depth overview of this compound, including its synonyms and chemical identifiers, a compilation of its quantitative pharmacological data, detailed experimental protocols for its study, and a visualization of its known signaling pathways.
Synonyms and Identifiers
This compound is known by several names and identifiers crucial for cross-referencing in research and chemical databases.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | GBR-12909 dihydrochloride, I-893 dihydrochloride, Boxeprazine |
| IUPAC Name | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride[][4] |
| CAS Number | 67469-78-7[][4] |
| Molecular Formula | C28H34Cl2F2N2O[][4] |
| Molecular Weight | 523.49 g/mol [][4] |
| PubChem CID | 104920[4] |
| DrugBank Accession | DBSALT001866[5] |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for various molecular targets.
Dopamine Transporter (DAT) Binding Affinity and Inhibition
| Parameter | Value | Species/System | Reference |
| Ki | 1 nM | Rat striatal membranes | [2][6] |
| Ki | 9 nM | Human dopamine transporter | [7] |
| IC50 | Low nanomolar range | - | [2] |
Cardiac Ion Channel Inhibition
| Channel | Parameter | Value (µM) | Cell Line | Reference |
| hERG (IKr) | IC50 | 0.00084 | HEK-293 | [8] |
| L-type Calcium (ICa,L) | IC50 | 0.32 | Ventricular myocyte | [8] |
| Sodium (hNav1.5) | IC50 | - | - | [8] |
Cyclin-Dependent Kinase (CDK) Inhibition
| Cell Line | Parameter | Value (µM) | Reference |
| QGY7703 (Human HCC) | IC50 | 3.79 | [9][10][11][12] |
| Huh7 (Human HCC) | IC50 | 4.04 | [9][10][11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of GBR compounds to the dopamine transporter.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]GBR-12935.
Materials:
-
Rat striatal membranes
-
[3H]GBR-12935 (radioligand)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]GBR-12935 at a final concentration of ~1 nM, and 50 µL of varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).
-
Initiate the binding reaction by adding 100 µL of the striatal membrane preparation (approximately 100-200 µg of protein).
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition
This protocol is a generalized procedure for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line.
Objective: To determine the IC50 of this compound for the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
Procedure:
-
Culture HEK-293-hERG cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull micropipettes from borosilicate glass capillaries and fill with the internal solution.
-
Establish a giga-ohm seal between the micropipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate and inactivate the channels, and then repolarizing to -50 mV to record the deactivating tail current.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the hERG current at each concentration until a steady-state effect is reached.
-
Measure the peak tail current at each concentration and normalize to the baseline current.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines the general steps for in vivo microdialysis to measure changes in extracellular dopamine levels in the brain of a freely moving rat following administration of Vanoxerine.
Objective: To assess the effect of this compound on extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2; pH 7.4.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound to the rat.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple mechanisms of action, each associated with distinct signaling pathways.
Dopamine Transporter (DAT) Inhibition
The primary and most well-characterized mechanism of action for Vanoxerine is the competitive inhibition of the dopamine transporter. By binding to DAT, Vanoxerine blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This is the basis for its investigation in the treatment of cocaine addiction, as it can occupy the DAT and prevent cocaine from binding and exerting its reinforcing effects.
Cardiac Ion Channel Blockade
Vanoxerine has been shown to be a potent blocker of multiple cardiac ion channels, including the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[8] This multi-channel blockade alters the cardiac action potential, which is the basis for its investigation as an antiarrhythmic agent. The blockade of these channels is often frequency-dependent, meaning the effect is more pronounced at higher heart rates.
Cyclin-Dependent Kinase (CDK) Inhibition
Recent research has identified Vanoxerine as a triple inhibitor of CDK2, CDK4, and CDK6.[9][10][11][12] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. This discovery has opened up a new avenue for investigating Vanoxerine as a potential anticancer agent, particularly for hepatocellular carcinoma. The proposed mechanism involves the inhibition of CDK-cyclin complexes, leading to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1/S checkpoint.
Conclusion
This compound is a multifaceted pharmacological agent with a well-established role as a potent and selective dopamine reuptake inhibitor. Its complex pharmacology, which also includes the blockade of key cardiac ion channels and inhibition of cyclin-dependent kinases, presents both therapeutic opportunities and challenges. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and potential clinical applications of this intriguing compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | C28H34Cl2F2N2O | CID 104920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanoxerine: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Vanoxerine Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a potent and selective dopamine reuptake inhibitor (DRI) widely utilized in neuroscience research.[1][2] It binds to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft.[3][4] This protocol provides detailed instructions for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 523.49 g/mol | [][6][7][8][9] |
| Molecular Formula | C₂₈H₃₄Cl₂F₂N₂O | [] |
| Appearance | White to off-white solid | [][7] |
| Purity | ≥98% | [][7] |
| CAS Number | 67469-78-7 | [][7][8][9] |
Solubility Data
The choice of solvent is critical for the preparation of a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥15.4 mg/mL | Sonication may be required. | [9] |
| 50 mg/mL | Fresh, moisture-free DMSO is recommended. | [6] | |
| 8 mg/mL | - | [1] | |
| Water | ≥7.59 mg/mL | Sonication may be required. | [9] |
| 25 mM | Gentle warming is recommended. | [10] | |
| Ethanol | Insoluble | - | [9] |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound (purity ≥98%)
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterile applications)
Protocol
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 523.49 g/mol x 1000 mg/g
-
Mass (mg) = 5.23 mg
-
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 5.23 mg of this compound into the tube.
-
-
Dissolve the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution for a few minutes or gently warm it in a water bath to aid dissolution.[9][10] Ensure the solution is clear before proceeding.
-
-
Sterile filtration (optional):
-
For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6][11]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][12]
-
When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before further dilution into your experimental medium.
-
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound and its stock solutions.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 2-3 years | [][6] |
| Room Temperature | Desiccate | [7][10] | |
| Stock Solution in DMSO | -20°C | 1 month | [6][10][11][12] |
| -80°C | 6 months - 1 year | [6][12] |
Note: It is recommended to prepare fresh solutions on the day of use whenever possible.[10][11] If storing solutions, ensure they are tightly sealed to prevent moisture absorption and degradation.[12] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[11]
References
- 1. abmole.com [abmole.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C28H34Cl2F2N2O | CID 104920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gen.biz [gen.biz]
- 10. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 11. This compound|67469-78-7|COA [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
Vanoxerine (GBR-12909) in Parkinson's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vanoxerine (also known as GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, in the context of Parkinson's disease (PD) research.[1][2][3] This document includes its mechanism of action, relevant in vivo data, and detailed experimental protocols.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum.[4] This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. One therapeutic strategy aims to increase the synaptic availability of dopamine. Vanoxerine, by selectively blocking the dopamine transporter, inhibits the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[5][6] This property makes it a valuable tool for studying dopaminergic neurotransmission and exploring potential therapeutic avenues for Parkinson's disease.
Mechanism of Action
Vanoxerine is a high-affinity antagonist of the dopamine transporter.[6][7] It binds to the DAT with approximately 50 times greater affinity than cocaine.[1] By blocking the DAT, Vanoxerine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.[5][6] However, it's noteworthy that Vanoxerine also inhibits the release of dopamine, which results in only a modest elevation of dopamine levels and mild stimulant effects.[1][2]
Vanoxerine also exhibits affinity for the serotonin transporter and acts as a potent blocker of the hERG cardiac potassium channel, which has raised concerns about its cardiotoxicity.[1][8]
Figure 1: Mechanism of action of Vanoxerine at the dopaminergic synapse.
Data Presentation
Pharmacokinetic Properties of Vanoxerine
| Parameter | Value | Species | Dosing | Reference |
| Cmax | 17.9 nmol/L | Human (n=14) | 25 mg (oral) | [5] |
| 81.1 nmol/L | Human (n=14) | 75 mg (oral) | [5] | |
| 236.5 nmol/L | Human (n=14) | 125 mg (oral) | [5] | |
| tmax | 0.91 h | Human (n=14) | 25 mg (oral) | [5] |
| 0.93 h | Human (n=14) | 75 mg (oral) | [5] | |
| 1.13 h | Human (n=14) | 125 mg (oral) | [5] | |
| AUC | 81 h⋅nmol/L | Human (n=14) | 25 mg (oral) | [5] |
| 365 h⋅nmol/L | Human (n=14) | 75 mg (oral) | [5] | |
| 1116 h⋅nmol/L | Human (n=14) | 125 mg (oral) | [5] | |
| Elimination Half-life | ~6 hours | Human | N/A | [1] |
| Bioavailability | Increased by 76% with a low-fat meal and 255% with a high-fat meal compared to fasting. | Human | N/A | [5] |
In Vivo Efficacy in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to study Parkinson's disease. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a near-total depletion of dopamine in the ipsilateral striatum. Dopaminergic agents induce rotational (circling) behavior in these animals.
| Dose (mg/kg) | Total Ipsilateral Turns (in 5 hours) | Duration of Action | Reference |
| 3 | ~250 | Not specified | [9] |
| 10 | ~1250 | 4-5 hours | [9] |
| 30 | ~2000 | 4-5 hours | [9] |
| 60 | ~2500 | >5 hours | [9] |
Experimental Protocols
Protocol 1: Induction of Circling Behavior in 6-OHDA-Lesioned Rats
This protocol is designed to assess the in vivo efficacy of Vanoxerine in a rat model of Parkinson's disease.
Objective: To quantify the dose-dependent effect of Vanoxerine on rotational behavior in unilaterally 6-OHDA-lesioned rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe
-
Vanoxerine (GBR-12909)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Rotational behavior monitoring system (automated or manual observation)
Methodology:
-
6-OHDA Lesioning:
-
Anesthetize rats with Ketamine/Xylazine.
-
Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Mount the rat in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Allow rats to recover for at least two weeks.
-
-
Behavioral Testing:
-
Habituate the rats to the testing environment (circular arenas).
-
Administer Vanoxerine or vehicle at various doses (e.g., 3, 10, 30, 60 mg/kg, i.p.).[9]
-
Place the rat in the arena immediately after injection.
-
Record the number of full 360° ipsilateral (towards the lesioned side) and contralateral turns over a period of 5 hours.[9]
-
-
Data Analysis:
-
Calculate the net ipsilateral turns (ipsilateral minus contralateral turns).
-
Analyze the total number of turns using a one-way ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to compare different dose groups.[9]
-
Plot the time course of the rotational behavior.
-
Figure 2: Workflow for assessing Vanoxerine-induced circling in 6-OHDA rats.
Application Notes
-
Probing Dopaminergic Function: Vanoxerine serves as a highly selective tool to investigate the role of the dopamine transporter in both normal physiological and pathological states resembling Parkinson's disease. Its high affinity allows for effective blockade of DAT at relatively low concentrations.
-
Evaluating Motor Symptom Alleviation: As demonstrated in the 6-OHDA rat model, Vanoxerine can reverse motor deficits.[9] These preclinical studies provide a basis for understanding how DAT inhibition may translate to symptomatic relief in PD. In the MPTP-lesioned common marmoset model of PD, acute administration of GBR-12909 improved motor behavior without inducing dyskinesia.[4]
-
Limitations and Considerations:
-
Cardiotoxicity: The potent blockade of the hERG potassium channel by Vanoxerine is a significant safety concern, leading to potential QT interval prolongation.[1][8][10] This has limited its clinical development.[1][8] Researchers should be aware of these off-target effects, especially in studies involving chronic administration or high doses.
-
Clinical Efficacy: Despite promising preclinical data, Vanoxerine did not show significant benefit in clinical trials for Parkinson's disease and depression.[1][8]
-
Species Differences: The pharmacokinetics and metabolism of Vanoxerine may differ between species, which should be considered when translating findings from animal models to humans.
-
Conclusion
Vanoxerine is a valuable research tool for the study of Parkinson's disease, primarily due to its potent and selective inhibition of the dopamine transporter. It is particularly useful in preclinical animal models to investigate the consequences of enhanced dopaminergic neurotransmission on motor function. While its therapeutic potential has been hampered by safety concerns, particularly cardiotoxicity, its utility in a research setting for elucidating the role of DAT in Parkinson's disease pathology remains significant. Researchers using Vanoxerine should carefully consider its full pharmacological profile, including its off-target effects, in the design and interpretation of their experiments.
References
- 1. Vanoxerine - Wikipedia [en.wikipedia.org]
- 2. Vanoxerine [chemeurope.com]
- 3. Vanoxerine (GBR 12909) | Dopamine Transporter抑制剂 | MCE [medchemexpress.cn]
- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of GBR-12909 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GBR-12909?
GBR-12909 is a potent and selective inhibitor of the dopamine transporter (DAT), with a high binding affinity (Ki) of approximately 1 nM.[1][2] It acts as a competitive inhibitor at the dopamine binding site on the transporter protein, thereby blocking dopamine reuptake.[1]
Q2: What are the known major off-target binding sites for GBR-12909?
The most significant off-target interaction for GBR-12909 is its potent binding to sigma (σ) receptors, with a reported IC50 of 48 nM.[2] It also has a lower affinity for the histamine H1 receptor (approximately 20-fold lower than for DAT) and significantly lower affinity (over 100-fold less) for the norepinephrine (NET) and serotonin (SERT) transporters.[1]
Q3: Why were clinical trials for GBR-12909 (Vanoxerine) halted?
Phase I clinical trials for GBR-12909 were terminated due to the observation of QTc interval prolongation in subjects.[3] This cardiac side effect is often associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting that hERG is a potential off-target of GBR-12909.
Q4: What are the functional consequences of GBR-12909 binding to sigma receptors?
Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[4][5][6] Ligands for sigma receptors can influence dopaminergic systems through mechanisms independent of DAT inhibition.[7] Therefore, some of the observed effects of GBR-12909 in your experiments could be mediated by its action at sigma receptors.
Quantitative Data Summary
The following table summarizes the binding affinities of GBR-12909 for its primary and key off-target sites.
| Target | Binding Affinity (Ki or IC50) | Selectivity vs. DAT | Reference |
| Dopamine Transporter (DAT) | ~1 nM (Ki) | - | [1][2] |
| Sigma Receptors | 48 nM (IC50) | ~48-fold lower | [2] |
| Histamine H1 Receptor | ~20 nM (estimated Ki) | ~20-fold lower | [1] |
| Norepinephrine Transporter (NET) | >100 nM (Ki) | >100-fold lower | [1] |
| Serotonin Transporter (SERT) | >100 nM (Ki) | >100-fold lower | [1] |
Troubleshooting Guides
Issue 1: Unexpected experimental results not consistent with DAT inhibition alone.
Your observed cellular or behavioral phenotype may be influenced by GBR-12909's off-target activities.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. New Drugs, Old Targets: Tweaking the Dopamine System to Treat Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sigma receptor ligands on the extracellular concentration of dopamine in the striatum and prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Vanoxerine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving Vanoxerine (also known as GBR-12909).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vanoxerine?
Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) with high affinity, approximately 50 times more strongly than cocaine, blocking the reuptake of dopamine from the synaptic cleft and leading to a sustained increase in extracellular dopamine levels.[2] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of dopamine levels and milder stimulant effects.[2]
Q2: What are the key pharmacokinetic properties of Vanoxerine to consider when designing a behavioral study?
Vanoxerine exhibits a long elimination half-life in humans, and studies in primates show high and persistent dopamine transporter occupancy.[3][4] After a single administration, high DAT occupancy can be maintained for several weeks.[3] This sustained action is a critical factor for designing dosing regimens and interpreting behavioral data, as acute and chronic effects may differ significantly.
Q3: How should Vanoxerine solutions be prepared and stored for preclinical studies?
Vanoxerine dihydrochloride, the salt form, is recommended for research due to its enhanced water solubility and stability.[5] For in vivo studies, it can be dissolved in saline. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For administration, if using a water-based stock, it should be diluted to the working concentration and filter-sterilized (0.22 µm filter) before use.[1]
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Response
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing and Administration | Ensure precise and consistent dosing for all subjects. Intraperitoneal (i.p.) injection is a common route for Vanoxerine administration in rodents.[1] Standardize the injection volume and technique to minimize variability in absorption. |
| Dose-Response Relationship | Vanoxerine can exhibit a dose-dependent, and potentially biphasic (inverted U-shaped), effect on locomotor activity.[6] A dose that is too low may not elicit a response, while a very high dose may lead to decreased activity. Conduct a pilot dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. |
| Timing of Behavioral Testing | The maximal increase in ambulatory activity in mice has been observed around 30 minutes after i.p. administration.[1] However, due to its long half-life, the timing of testing post-administration should be consistent across all animals and experimental groups. Consider the sustained DAT occupancy when designing studies with repeated dosing.[3] |
| Individual Differences in Dopamine System Sensitivity | Baseline differences in dopamine system function can contribute to variability. Ensure a sufficiently large sample size to account for individual differences and consider counterbalancing experimental groups based on baseline activity levels. |
Issue 2: Inconsistent Results in Reward and Reinforcement Paradigms
| Potential Cause | Troubleshooting Recommendation |
| Interaction with Environmental Factors | The environment can significantly impact the dopamine system and behavioral responses to drugs.[7][8] Environmental enrichment has been shown to decrease the reinforcing effects of stimulants.[7] Standardize housing conditions (e.g., individual vs. group housing, presence of enrichment items) across all experimental groups to minimize this source of variability. |
| Stress-Induced Alterations in Dopamine Function | Stress can alter dopamine neuron activity and impact behavioral responses to dopaminergic drugs.[9][10][11] Minimize animal stress by habituating them to the experimental procedures and handling. Be mindful of potential stressors in the environment (e.g., noise, light changes) during testing. |
| Sex Differences | The estrous cycle in female rodents can influence dopamine levels and behavioral responses. Consider monitoring the estrous cycle and either testing at a specific phase or ensuring a balanced distribution of cycle phases across experimental groups. |
| Food and Water Restriction Protocols | If using food or water restriction for motivation, ensure that the level of deprivation is consistent across all animals, as this can affect their motivation and response to rewards. |
Data Presentation
Table 1: Vanoxerine (GBR-12909) Dopamine Transporter (DAT) Occupancy Over Time in Primates
| Time Point | Route of Administration | Dose | DAT Occupancy (%) |
| Day 1 | Intramuscular | 393.1 mg | 100.0% |
| Day 7 | Intramuscular | 393.1 mg | 95.0% |
| Day 28 | Intramuscular | 393.1 mg | ~87% (estimated from graph) |
| Day 56 | Intramuscular | 393.1 mg | ~83% (estimated from graph) |
| Day 84 | Intramuscular | 393.1 mg | 79.0% |
| 12 Weeks | Intramuscular | 393.1 mg | 77.0% |
Data adapted from a study on a long-acting formulation of Vanoxerine.[3]
Table 2: Effect of Vanoxerine (GBR-12909) on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Time of Peak Effect (post-injection) | Observation |
| 2.5 - 20 | 30 minutes | Dose-dependent increase in ambulatory activity.[1] |
| 10 | 40 minutes | Reversal of low-dose apomorphine-induced suppression of locomotor activity and significant increase in activity.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but stability under heat should be considered.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.
-
The solution is now ready for intraperitoneal administration. Prepare fresh daily.
-
Mandatory Visualizations
Caption: Vanoxerine's primary mechanism of action.
Caption: A logical workflow for troubleshooting variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vanoxerine [chemeurope.com]
- 3. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of Vanoxerine (Vanoxerine Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]
- 4. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-craving effects of environmental enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pathophysiological impact of stress on the dopamine system is dependent on the state of the critical period of vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pathophysiological impact of stress on the dopamine system is dependent on the state of the critical period of vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of psychosocial stress on dopaminergic function and the acute stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Vanoxerine in electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vanoxerine in electrophysiology recordings.
Introduction to Vanoxerine in Electrophysiology
Vanoxerine (also known as GBR-12909) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, Vanoxerine effectively increases the extracellular concentration of dopamine, making it a valuable tool for studying dopaminergic signaling and its role in various neuronal processes. However, like any pharmacological tool, its use in sensitive electrophysiological recordings can present challenges. This guide is designed to help you identify and resolve common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vanoxerine?
Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[2][3][4] It binds to the dopamine transporter (DAT) with high affinity, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][4] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.[5]
Q2: What are the known off-target effects of Vanoxerine?
While highly selective for DAT, Vanoxerine has been shown to block other ion channels, particularly at higher concentrations. Its most well-documented off-target effects are on cardiac ion channels, including the hERG (human Ether-à-go-go-Related Gene) potassium channel, voltage-gated sodium channels (Nav), and L-type calcium channels (Cav).[6][7] These off-target effects are a critical consideration, even in neuronal preparations, as they can influence neuronal excitability and synaptic transmission.[8]
Q3: How should I prepare and store Vanoxerine solutions?
Vanoxerine dihydrochloride is soluble in water and DMSO.[3][6][9] For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) on the day of the experiment.
-
Stock Solution: Prepare a 10-50 mM stock solution in 100% DMSO. Aliquot and store at -20°C for up to one month, or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in aCSF. Ensure the final DMSO concentration in your recording solution is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. It is advisable to filter the final working solution with a 0.22 µm filter before use.[1]
Q4: What concentration of Vanoxerine should I use?
The optimal concentration of Vanoxerine will depend on your specific experimental goals.
-
For selective DAT inhibition, concentrations in the low nanomolar range are typically effective. The Ki (inhibitor constant) for Vanoxerine at the human DAT is approximately 1-9 nM.[10][11][12]
-
Be aware that at higher concentrations (micromolar range), off-target effects on other ion channels become more likely.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your preparation and to be mindful of potential non-specific effects.
Troubleshooting Guide
Issue 1: Unexpected Changes in Neuronal Firing Rate
Symptom: Upon application of Vanoxerine, you observe a significant increase or decrease in the spontaneous firing rate of your recorded neuron, which is not consistent with your hypothesis.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Excessive Dopamine Tone | Vanoxerine blocks dopamine reuptake, leading to an accumulation of dopamine in the synapse. This can hyperactivate or inhibit neuronal firing depending on the dopamine receptor subtypes present (D1-like vs. D2-like) and the intrinsic properties of the neuron.[8] | - Lower Vanoxerine Concentration: Start with a lower concentration of Vanoxerine to achieve a more subtle modulation of dopamine levels. - Use Receptor Antagonists: Co-apply selective D1 or D2 receptor antagonists to dissect the contribution of each receptor subtype to the observed effect. |
| Off-Target Effects | At higher concentrations, Vanoxerine can block voltage-gated sodium, potassium (including hERG), and calcium channels, which can directly impact neuronal excitability and action potential firing.[6][7] | - Perform Dose-Response: Determine the lowest effective concentration of Vanoxerine for DAT inhibition in your preparation. - Control for Off-Target Effects: If possible, use another DAT inhibitor with a different off-target profile to confirm that the observed effect is due to DAT inhibition. |
| Network Effects | The change in firing rate may be an indirect effect of Vanoxerine's action on other neurons in the slice, which in turn modulate the activity of your recorded neuron. | - Isolate the Neuron: In voltage-clamp mode, you can pharmacologically block synaptic transmission (e.g., with TTX for action potentials, and CNQX/AP5 for glutamate receptors, and picrotoxin for GABAA receptors) to study the direct effects of Vanoxerine on the intrinsic properties of the neuron. |
Issue 2: Alterations in Synaptic Transmission (sEPSCs/sIPSCs)
Symptom: You observe unexpected changes in the frequency or amplitude of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs) after applying Vanoxerine.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Presynaptic Modulation | Increased dopamine levels can modulate the release of other neurotransmitters. Dopamine receptors are present on both excitatory and inhibitory presynaptic terminals. Activation of these receptors can either increase or decrease the probability of neurotransmitter release, affecting the frequency of sEPSCs and sIPSCs.[14][15] | - Analyze Frequency and Amplitude Separately: A change in frequency typically suggests a presynaptic effect, while a change in amplitude points to a postsynaptic effect. - Use Receptor Antagonists: Co-apply D1 or D2 receptor antagonists to identify the dopamine receptor subtype mediating the presynaptic modulation. |
| Postsynaptic Modulation | Dopamine receptors are also located on the postsynaptic membrane and their activation can modulate the function of AMPA, NMDA, and GABAA receptors, which would be reflected as a change in the amplitude of sEPSCs and sIPSCs. | - Apply Agonists/Antagonists of Postsynaptic Receptors: Investigate if Vanoxerine alters the response to exogenously applied glutamate or GABA receptor agonists. |
| Off-Target Ion Channel Block | Blockade of presynaptic calcium channels by Vanoxerine could reduce neurotransmitter release, leading to a decrease in the frequency of spontaneous events. | - Lower Vanoxerine Concentration: Use the lowest effective concentration to minimize off-target effects. |
Issue 3: Poor Recording Quality or Artifacts
Symptom: After Vanoxerine application, you notice a deterioration in recording quality, such as an unstable baseline, increased noise, or the appearance of strange artifacts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Solvent Effects | If the final concentration of DMSO in your aCSF is too high, it can affect membrane integrity and neuronal health, leading to unstable recordings. | - Check Final DMSO Concentration: Ensure the final DMSO concentration is 0.1% or lower. Prepare a vehicle control with the same DMSO concentration to confirm it has no effect on its own. |
| Compound Precipitation | Vanoxerine may precipitate out of solution, especially at higher concentrations or if not properly dissolved, which can clog your perfusion lines or affect the health of the slice. | - Visually Inspect Solution: Ensure your working solution is clear and free of precipitates. - Prepare Fresh Solutions: Always use freshly prepared working solutions. |
| Electrical Interference | While not specific to Vanoxerine, it's a common issue in electrophysiology. The introduction of a new substance can sometimes coincide with the emergence of noise from external sources. | - Check Grounding: Ensure your setup is properly grounded. - Isolate Equipment: Turn off any unnecessary electrical equipment in the vicinity to identify the source of the noise. |
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of Vanoxerine for its primary target and key off-target ion channels.
Table 1: Vanoxerine Affinity for Monoamine Transporters
| Transporter | Species | Ki (nM) | Reference(s) |
| Dopamine Transporter (DAT) | Human | 1 - 9 | [10][11][12] |
| Serotonin Transporter (SERT) | Rat | >100-fold lower affinity than for DAT | [3][15] |
| Norepinephrine Transporter (NET) | Rat | >100-fold lower affinity than for DAT | [15] |
Table 2: Vanoxerine IC50 Values for Off-Target Ion Channels
| Ion Channel | Species/Expression System | IC50 (nM) | Reference(s) |
| hERG (Kv11.1) | Human (HEK cells) | 0.8 | [9] |
| hNav1.5 | Human (HEK cells) | 830 | [9] |
| hCav1.2 (L-type) | Human (HEK cells) | 320 | [9] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices Containing Dopaminergic Neurons
This protocol is adapted from methods for preparing slices of the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).[1][9][16]
-
Anesthesia and Perfusion:
-
Deeply anesthetize a rodent (e.g., mouse or rat) with isoflurane.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution to improve neuronal viability.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and immerse it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage. For coronal slices of the VTA/SNc, a block of the brain containing the midbrain is typically used.
-
Cut 250-300 µm thick slices in the ice-cold, carbogenated slicing solution.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing the same slicing solution, heated to 32-34°C for a brief period (e.g., 12 minutes).
-
Then, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol provides a general framework for recording sEPSCs and sIPSCs.
-
Slice Transfer and Perfusion:
-
Transfer a single slice to the recording chamber of the electrophysiology setup.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min, maintained at 30-32°C.
-
-
Neuron Identification:
-
Identify the brain region of interest (e.g., striatum, VTA) under low-power magnification.
-
Switch to high-power magnification with differential interference contrast (DIC) optics to visualize individual neurons.
-
-
Patching and Recording:
-
Pull glass pipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.
-
For sEPSC recordings, use a cesium-based internal solution and hold the neuron at -70 mV.
-
For sIPSC recordings, use a high-chloride internal solution and hold the neuron at -70 mV, or a low-chloride internal and hold at 0 mV.
-
Achieve a gigaseal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity for at least 5-10 minutes to ensure stability.
-
-
Vanoxerine Application:
-
Switch the perfusion to aCSF containing the desired concentration of Vanoxerine (and vehicle for control experiments).
-
Record for a sufficient duration to observe the full effect of the drug.
-
Signaling Pathways and Workflows
Dopamine Transporter (DAT) Signaling Pathway
The primary effect of Vanoxerine is the inhibition of the dopamine transporter (DAT). This leads to an increase in extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1-like and D2-like families).
Troubleshooting Workflow for Vanoxerine Experiments
This workflow provides a logical sequence of steps to follow when encountering issues in your electrophysiology recordings with Vanoxerine.
References
- 1. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanoxerine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GBR12909 ( vanoxerine ) and dopamine neurotransmission [cocaine.wiki]
- 6. Quantitative Profiling of the Effects of Vanoxerine on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanoxerine: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic Suppression of Synaptic Transmission in the Lateral Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of dopamine transporter activity impairs synaptic depression in rat prefrontal cortex through over-stimulation of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vanoxerine National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]
- 13. Abstract 686 Dose-dependent effects of vanoxerine on cardiac electrophysiology of the isolated rabbit heart [dgk.org]
- 14. Dopamine Enhances Fast Excitatory Synaptic Transmission in the Extended Amygdala by a CRF-R1-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperdopaminergic Modulation of Inhibitory Transmission Is Dependent on GSK-3β Signaling-Mediated Trafficking of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Vanoxerine Metabolism and Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Vanoxerine, focusing on its metabolism by Cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Vanoxerine?
In vitro studies have demonstrated that Vanoxerine is predominantly metabolized by the human Cytochrome P450 enzyme CYP3A4.[1][2][3] While other enzymes like CYP2C8 and CYP2E1 may have a minor role, CYP3A4 is the major enzyme responsible for its biotransformation.[1][2]
Q2: What are the known metabolites of Vanoxerine?
Two human metabolites of Vanoxerine have been identified as 4-[3-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazino]propyl]phenol and 1-Phenyl-3-[4-[2-(4,4'-difluorobenzhydryloxy)ethyl]piperazino]-1-propanol.[3]
Q3: Are there any known drug-drug interactions with Vanoxerine?
Yes, due to its primary metabolism by CYP3A4, Vanoxerine has a high potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[1][2]
Q4: What is the effect of CYP3A4 inhibitors on Vanoxerine metabolism?
Co-administration of Vanoxerine with CYP3A4 inhibitors can lead to decreased metabolism of Vanoxerine, resulting in increased plasma concentrations and potentially a higher risk of adverse effects. One in vitro study showed that the potent CYP3A4 inhibitor, ketoconazole, reduced the biotransformation of Vanoxerine in human liver microsomes by approximately 92%.[2]
Q5: What is the effect of CYP3A4 inducers on Vanoxerine metabolism?
Concurrent use of Vanoxerine with CYP3A4 inducers can increase the rate of Vanoxerine metabolism, leading to lower plasma concentrations and potentially reduced efficacy.
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in Vanoxerine metabolism rates in human liver microsomes (HLMs).
-
Possible Cause: Inherent variability in the enzymatic activity of HLMs from different donors.
-
Troubleshooting Steps:
-
Use pooled HLMs from a large number of donors to average out individual differences.
-
If using single-donor HLMs, characterize the CYP3A4 activity of each lot with a probe substrate (e.g., midazolam or testosterone) before initiating experiments with Vanoxerine.
-
Ensure consistent experimental conditions, including incubation time, temperature, and cofactor concentrations.
-
Issue 2: Unexpectedly low metabolism of Vanoxerine.
-
Possible Cause 1: Inactive or suboptimal NADPH-regenerating system.
-
Troubleshooting Steps:
-
Prepare the NADPH-regenerating system fresh for each experiment.
-
Verify the activity of the regenerating system components (e.g., glucose-6-phosphate dehydrogenase).
-
-
Possible Cause 2: Presence of an unknown inhibitor in the reaction mixture.
-
Troubleshooting Steps:
-
Screen all reagents and solvents for potential inhibitory effects on CYP3A4 activity using a known substrate.
-
Run a positive control with a known CYP3A4 substrate to ensure the system is active.
-
Issue 3: Difficulty in quantifying Vanoxerine and its metabolite.
-
Possible Cause: Suboptimal analytical method (e.g., HPLC, LC-MS/MS).
-
Troubleshooting Steps:
-
Optimize the mobile phase composition and gradient to achieve better separation of Vanoxerine and its metabolite.
-
Adjust the mass spectrometry parameters (e.g., ionization source, collision energy) to enhance sensitivity and specificity.
-
Ensure proper sample preparation to remove interfering matrix components. A previously described method utilized a high-pressure liquid chromatography (HPLC) assay.[2]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Vanoxerine in Healthy Male Volunteers (n=14) after Oral Administration [1][3]
| Dose (mg/day) | Cmax (nmol/L) | AUC (h·nmol/L) | Oral Clearance (L/h) | Mean Elimination Half-life (h) |
| 25 | 17.9 | 81 | 660 | Not Reported |
| 75 | 81.1 | 365 | 478 | 53.5 |
| 125 | 236.5 | 1116 | 250 | 66.0 |
Table 2: In Vitro Inhibition of Vanoxerine Metabolism [2]
| Inhibitor | Target CYP(s) | System | % Inhibition of Vanoxerine Biotransformation |
| Ketoconazole | CYP3A | Human Liver Microsomes | 92 ± 2 |
| Ketoconazole | CYP3A | Primary Human Hepatocytes | 92.4 ± 0.4 |
| Quercetin | CYP2C8/3A4 | Human Liver Microsomes | 62 ± 22 |
| Quercetin | CYP2C8/3A4 | Primary Human Hepatocytes | 54 ± 35 |
| Chlorzoxazone | CYP2E1 | Primary Human Hepatocytes | 71.4 ± 18.5 |
Experimental Protocols
Key Experiment: In Vitro Metabolism of Vanoxerine in Human Liver Microsomes
While the exact protocol used in the cited study[2] is not detailed, a general methodology for such an experiment is provided below, based on common practices in the field.
Objective: To determine the metabolic stability of Vanoxerine and identify the primary CYP enzymes involved in its metabolism.
Materials:
-
Vanoxerine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-1.0 mg/mL final protein concentration) in phosphate buffer at 37°C.
-
Initiation of Reaction: Add Vanoxerine (at a concentration within the expected physiological range) to the pre-warmed microsome suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples for the disappearance of the parent drug (Vanoxerine) and the formation of its metabolite(s) using a validated HPLC or LC-MS/MS method.
-
Inhibition Studies: To identify the responsible CYP isozymes, repeat the incubation in the presence of selective chemical inhibitors. For example, to confirm CYP3A4 involvement, incubate Vanoxerine with HLMs and NADPH in the presence and absence of ketoconazole.
Visualizations
Caption: Metabolic pathway of Vanoxerine highlighting the major role of CYP3A4.
References
Validation & Comparative
A Comparative Guide to the Behavioral Effects of Vanoxerine: An Analysis of Preclinical Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of Vanoxerine (also known as GBR-12909), a potent and selective dopamine reuptake inhibitor (DRI). While direct studies on the reproducibility of Vanoxerine's behavioral effects are limited, this document synthesizes findings from multiple preclinical studies to assess the consistency of its effects across different laboratories and experimental paradigms. By presenting quantitative data, detailed experimental protocols, and comparisons with other dopamine transporter inhibitors, this guide aims to provide a valuable resource for researchers investigating the therapeutic potential of Vanoxerine and similar compounds.
Executive Summary
Vanoxerine consistently demonstrates a distinct behavioral profile in animal models, characterized by a less pronounced stimulant effect compared to cocaine, despite its high affinity for the dopamine transporter (DAT). The primary behavioral effects observed across studies include a dose-dependent increase in locomotor activity and a reduction in cocaine self-administration. While the exact protocols and animal species have varied, the qualitative behavioral outcomes have shown a degree of consistency. This suggests that the fundamental behavioral pharmacology of Vanoxerine is reproducible. However, quantitative differences in the magnitude of these effects are evident across studies, highlighting the influence of experimental variables such as animal strain, route of administration, and specific behavioral apparatus.
Data Presentation
Table 1: Locomotor Activity Following Vanoxerine Administration in Rodents
| Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| C57BL/6J Mice | 5 - 7.5 | i.p. | Increased locomotor activity, but to a lesser extent than in DBA/2J mice. | [1] |
| DBA/2J Mice | 5 - 7.5 | i.p. | Significantly greater locomotor activation compared to C57BL/6J mice. | [1] |
| Mice (unspecified strain) | 10 | i.p. | Reversed apomorphine-induced suppression of locomotor activity and significantly increased activity. | [2] |
| C57BL/6J Mice | 10 | Not Specified | Elevated locomotion to a greater extent than in DBA/2J mice. | |
| DBA/2J Mice | 32 (cocaine) | Not Specified | Greater initial locomotor stimulation from cocaine compared to C57BL/6J mice. |
Table 2: Effects of Vanoxerine on Cocaine Self-Administration in Primates
| Animal Model | Vanoxerine Dose (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Rhesus Monkeys | 1.0 - 3.0 | i.v. | Selectively reduced or eliminated cocaine self-administration. | [3][4] |
| Rhesus Monkeys | Not Specified | Pre-session treatment | Decreased cocaine-maintained responding without affecting food-maintained responding. | [5] |
| Rats | 0.187 - 1.5 | i.v. | Maintained self-administration, with a longer duration of action compared to cocaine. | [1] |
| Rats | 3.0 - 30.0 | Pretreatment | Decreased responding for intermediate and high doses of cocaine. | [6] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the stimulant effects of Vanoxerine on spontaneous movement.
Typical Protocol:
-
Animals: Male mice (e.g., C57BL/6J and DBA/2J strains) are commonly used.[1]
-
Apparatus: An open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least one hour before the experiment.
-
A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
Vanoxerine or a vehicle control is administered via intraperitoneal (i.p.) injection.
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed using statistical methods like ANOVA.
Cocaine Self-Administration
Objective: To assess the reinforcing effects of Vanoxerine and its potential to reduce the reinforcing effects of cocaine.
Typical Protocol:
-
Animals: Rhesus monkeys or rats are surgically implanted with intravenous catheters.[1][3][5]
-
Apparatus: An operant conditioning chamber equipped with two levers. One lever, when pressed, delivers an intravenous infusion of a drug (active lever), while the other has no consequence (inactive lever).
-
Procedure:
-
Acquisition: Animals are trained to self-administer a reinforcer, typically cocaine, on a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
Substitution: Once a stable baseline of cocaine self-administration is established, saline or different doses of Vanoxerine are substituted for cocaine to determine if Vanoxerine itself maintains self-administration.
-
Pretreatment: To assess its effect on cocaine intake, animals are pretreated with various doses of Vanoxerine before a cocaine self-administration session.
-
-
Data Analysis: The number of infusions earned per session is the primary measure. Statistical comparisons are made between baseline cocaine intake and intake after Vanoxerine substitution or pretreatment.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of Vanoxerine.
Typical Protocol:
-
Animals: Rats or mice are used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives an injection of Vanoxerine and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.
-
Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect.[7][8][9][10]
Mandatory Visualization
Caption: Vanoxerine's primary mechanism of action.
References
- 1. Self-administration of GBR 12909 on a fixed ratio and progressive ratio schedule in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 9. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 10. meliordiscovery.com [meliordiscovery.com]
Validation of Vanoxerine's anti-addiction properties in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vanoxerine's (also known as GBR-12909) anti-addiction properties in preclinical models, with a focus on its potential as a treatment for cocaine addiction. The data presented here is compiled from various preclinical studies and is intended to offer an objective overview of Vanoxerine's performance against other relevant compounds.
Comparative Efficacy in Preclinical Models of Addiction
Vanoxerine, a potent and selective dopamine transporter (DAT) inhibitor, has been extensively studied for its ability to modulate the reinforcing effects of drugs of abuse, particularly cocaine.[1][2][3][4][5] Its mechanism of action, which involves blocking the reuptake of dopamine in the brain's reward pathways, is central to its anti-addiction potential.[1][3] Vanoxerine exhibits a higher affinity for the DAT and a slower dissociation rate compared to cocaine, which may contribute to its therapeutic profile.[1][3]
This section summarizes the quantitative data from key preclinical paradigms used to assess the anti-addiction properties of Vanoxerine and its comparators.
Table 1: Cocaine Self-Administration
The self-administration paradigm is a gold-standard behavioral model to study the reinforcing effects of drugs. The data below summarizes the effects of Vanoxerine and comparators on cocaine self-administration in rodents and non-human primates.
| Compound | Species | Doses Tested | Effect on Cocaine Self-Administration | Reference |
| Vanoxerine (GBR-12909) | Rhesus Monkeys | 1 mg/kg and 3 mg/kg (i.v.) | Reduced cocaine self-administration at 1 mg/kg and eliminated it at 3 mg/kg.[1][3] | [1][3] |
| Rats | 0.187-1.5 mg/kg/infusion | Maintained self-administration, with a longer inter-infusion interval compared to cocaine, suggesting a longer duration of action.[6] | [6] | |
| Bupropion | Rats (male and female) | 60 mg/kg (systemic) | Attenuated cocaine self-administration during extended-access sessions.[7] | [7] |
| Humans | 100 mg and 200 mg (oral) | Acutely reduced the choice to self-administer intranasal cocaine.[8] | [8] | |
| Naltrexone | Rats | 0.25–2.5 mg/kg | Attenuated cue-induced cocaine-seeking behavior.[9] | [9] |
| GBR 12935 | General (preclinical) | Not specified in detail | Investigated alongside Vanoxerine for cocaine dependence treatment.[4][10][11] | [4][10][11] |
Table 2: Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
| Compound | Species | Doses Tested | Effect on Cocaine-Induced CPP | Reference |
| Vanoxerine (GBR-12909) | Not explicitly found in searches | - | Data on Vanoxerine's effect on cocaine CPP is not readily available in the provided search results. | - |
| Bupropion | Preclinical models | Not specified in detail | Shows some potential for misuse in preclinical models, but less than commonly misused stimulants.[12] | [12] |
| Naltrexone | Rats | 56 mg/kg | Attenuated cocaine's conditioned place preference.[13] | [13] |
| Rats | Chronic treatment | Modestly reduced conditioned place preference for cocaethylene (a cocaine metabolite).[14] | [14] |
Table 3: Locomotor Activity
Locomotor activity is often measured to assess the stimulant or depressant effects of a drug.
| Compound | Species | Doses Tested | Effect on Locomotor Activity | Reference |
| Vanoxerine (GBR-12909) | Mice | 10 mg/kg (i.p.) | Reversed apomorphine-induced suppression of locomotor activity and significantly increased it.[15] | [15] |
| Mice | 5 and 7.5 mg/kg | Produced greater locomotor activation in DBA/2 mice compared to C57BL/6 mice.[16] | [16] | |
| Mice | U-shaped dose-response | Microinjections into the medial prefrontal cortex produced a maximum inhibition of 47% of control.[17] | [17] | |
| Bupropion | Rats (male and female) | Up to 60 mg/kg (systemic) | Did not alter locomotor activity.[7] | [7] |
| Cocaine | Mice | 5, 10, or 20 mg/kg (i.p.) | Dose-dependently increased locomotor activity.[18] | [18] |
Table 4: In Vivo Microdialysis
Microdialysis is a technique used to measure neurotransmitter levels in specific brain regions. The data below focuses on dopamine levels in the nucleus accumbens, a key area in the brain's reward circuit.
| Compound | Species | Doses Tested | Effect on Dopamine in Nucleus Accumbens | Reference |
| Vanoxerine (GBR-12909) | Rats | 100 µM (perfusion) | Increased extracellular dopamine levels to 400% of basal levels.[19] | [19] |
| Rats | 10 mg/kg (i.p.) | Increased dopamine levels in microdialysis samples from freely moving rats.[20] | [20] | |
| GBR 12935 | Rats | 100 µM (perfusion) | Increased extracellular dopamine levels to 350% of basal levels.[19] | [19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cocaine Self-Administration in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and an infusion pump connected to a swivel for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein.
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/0.1 mL) paired with a conditioned stimulus (e.g., a light and tone). A fixed-ratio 1 (FR1) schedule of reinforcement is often used initially, where one lever press results in one infusion.[21]
-
Maintenance: Once a stable pattern of self-administration is established, the reinforcement schedule may be changed, for example, to a fixed-ratio 5 (FR5) schedule, where five lever presses are required for an infusion.[21] Sessions typically last for several hours (e.g., 6 hours) daily for a set period (e.g., 14 days).[21][22]
-
Data Analysis: The primary dependent variable is the number of infusions earned. Other measures include the number of active and inactive lever presses. To test the effect of a treatment like Vanoxerine, the drug is administered prior to the self-administration session, and the change in cocaine intake is measured.
-
Conditioned Place Preference (CPP) in Mice
-
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color and floor texture) and a smaller, neutral central chamber.[7][23]
-
Procedure:
-
Pre-Conditioning (Habituation and Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.[7][14][24]
-
Conditioning: Over several days, mice receive an injection of the drug (e.g., cocaine, 15 mg/kg, i.p.) and are confined to one of the outer chambers for a set period (e.g., 15-30 minutes).[14] On alternate days, they receive a saline injection and are confined to the other outer chamber. The drug is typically paired with the initially non-preferred chamber to avoid confounding effects of novelty.[14]
-
Post-Conditioning (Test): After the conditioning phase, the mice are placed in the central chamber and allowed to freely access all three chambers for a set period (e.g., 15-20 minutes).[14][24] The time spent in each of the outer chambers is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase or the time spent in the saline-paired chamber indicates a conditioned place preference.[7][24]
-
Locomotor Activity in Mice
-
Apparatus: Clear acrylic boxes (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[17][25]
-
Procedure:
-
Habituation: Mice are habituated to the testing chambers for a period before the experiment to reduce novelty-induced activity.[25]
-
Drug Administration: Mice are administered the test compound (e.g., Vanoxerine, cocaine, or vehicle) via a specified route (e.g., intraperitoneal injection).[17][18]
-
Testing: Immediately after injection, mice are placed in the center of the locomotor activity chamber, and their activity is recorded for a set duration (e.g., 60 minutes).[18]
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the chamber are analyzed. Data is often binned into time intervals (e.g., 5-minute blocks) to observe the time course of the drug's effect.[25]
-
In Vivo Microdialysis in Rats
-
Apparatus: Stereotaxic instrument for probe implantation, a microinfusion pump, and a fraction collector. The microdialysis probe consists of a semipermeable membrane at its tip.
-
Procedure:
-
Surgery and Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens.[6][8][26] The microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[27]
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).[6][26]
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]
-
Data Analysis: Changes in dopamine levels are typically expressed as a percentage of the baseline levels collected before drug administration.
-
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by dopamine transporter (DAT) inhibitors like Vanoxerine. By blocking the DAT, Vanoxerine increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.[2][25][28][29][30][31][32]
Cocaine Self-Administration Experimental Workflow
The diagram below outlines the typical workflow for a cocaine self-administration experiment in rats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vanoxerine National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanoxerine - Wikipedia [en.wikipedia.org]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Vanoxerine [iris.unica.it]
- 11. Interaction of [3H]GBR 12935 and GBR 12909 with the dopamine uptake complex in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic review of preclinical, clinical, and post-marketing evidence of bupropion misuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 14. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 15. The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cocaine self-administration training [bio-protocol.org]
- 21. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.5. Experiment 2 self-administration training [bio-protocol.org]
- 23. oipub.com [oipub.com]
- 24. pnas.org [pnas.org]
- 25. va.gov [va.gov]
- 26. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Striatal Signal Transduction and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Substance abuse and neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Dopamine Circuit Mechanisms of Addiction-Like Behaviors [frontiersin.org]
- 32. Dopamine and Addiction | Annual Reviews [annualreviews.org]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Vanoxerine Dihydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Vanoxerine dihydrochloride, an investigational drug, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Hazard Profile and Disposal Overview
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.[2] Proper disposal must adhere to all applicable federal, state, and local regulations.[3]
| Hazard Classification | Disposal Recommendation |
| Acute toxicity, Oral (Category 4)[3] | Dispose of as hazardous chemical waste. |
| Skin corrosion/irritation (Category 2)[3] | Wear appropriate personal protective equipment (PPE) during handling and disposal. |
| Serious eye damage/eye irritation (Category 2A)[3] | Wear eye protection during handling and disposal. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3] | Handle in a well-ventilated area or a chemical fume hood.[4] |
| Acute aquatic toxicity (Category 1) | Prevent release to the environment. Collect spillage. |
| Chronic aquatic toxicity (Category 1) | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]
-
Conduct all disposal procedures in a well-ventilated area or a designated chemical fume hood to avoid inhalation of dust or aerosols.[4]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Chemical wastes should be segregated by compatibility.[2]
-
3. Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."[2]
-
The label must include:
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Ensure that incompatible chemicals are not stored together.[5]
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[2]
-
Follow all institutional procedures for waste pickup requests.
6. Accidental Spills:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.[3]
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material such as diatomite or universal binders.[1][3]
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety within your organization and ensure that your research activities have a minimal impact on the environment.
References
- 1. This compound|67469-78-7|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Vanoxerine dihydrochloride
Essential Safety and Handling Guide for Vanoxerine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Classification
This compound is a potent and selective dopamine reuptake inhibitor.[1][2] It is classified as hazardous, with the following risk profile:
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 67469-78-7 | [3][4] |
| Molecular Formula | C28H32F2N2O · 2HCl | [4] |
| Molecular Weight | 450.56 g/mol | [4] |
| Occupational Exposure Limits (OEL) | No data available | [3][4] |
| Storage (Powder) | -20°C | [2][4] |
| Storage (in Solvent) | -80°C | [1][4] |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, treat it as a spill and follow the spill management protocol.
-
1.2. Personal Protective Equipment (PPE): Before handling the container, don the minimum required PPE: laboratory coat and chemical-resistant gloves.
-
1.3. Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area designated for hazardous chemicals.[4] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1][2][4]
Preparation and Experimentation
-
2.1. Engineering Controls: All handling of this compound powder and solutions must be conducted in a certified chemical fume hood or a Class II or III biological safety cabinet to minimize inhalation exposure.[5] Ensure easy access to an eyewash station and safety shower.[3][4]
-
2.2. Required PPE:
-
Eye and Face Protection: Wear safety goggles with side shields.[3][4] A full-face shield is recommended when there is a risk of splashing.[6]
-
Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[7] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7]
-
Respiratory Protection: For activities that may generate dust or aerosols, a NIOSH-certified N95 or higher respirator is mandatory.[6]
-
-
2.3. Weighing and Reconstitution:
-
Handle the solid form carefully to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the powder to prevent splashing.
-
-
2.4. General Practices:
Spill Management
-
3.1. Evacuation: Evacuate non-essential personnel from the spill area.
-
3.2. PPE: Don full PPE, including respiratory protection, before addressing the spill.
-
3.3. Containment and Cleanup:
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.[4]
-
Disposal Plan
-
4.1. Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous pharmaceutical waste.
-
4.2. Waste Containers:
-
4.3. Disposal Method:
-
Disposal must be handled by a licensed hazardous waste disposal company.
-
The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[2][8]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2][4] The EPA prohibits the sewering of hazardous pharmaceutical waste.[8][9]
-
Experimental Protocols and Visualizations
Logical Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. rpharmy.com [rpharmy.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 5. How to Draw a Chemical Process Flow Diagram | How to Draw a Process Flow Diagram in ConceptDraw PRO | Chemical and Process Engineering | Chemical Industries Flow Chart [conceptdraw.com]
- 6. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
